![molecular formula C13H16ClN3O B7571819 2-((2-(1h-Pyrazol-1-yl)ethyl)amino)-1-(2-chlorophenyl)ethan-1-ol](/img/structure/B7571819.png)
2-((2-(1h-Pyrazol-1-yl)ethyl)amino)-1-(2-chlorophenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-(1h-Pyrazol-1-yl)ethyl)amino)-1-(2-chlorophenyl)ethan-1-ol, also known as CL-316,243, is a selective β3-adrenergic receptor agonist. It is a potential therapeutic agent for the treatment of obesity, diabetes, and other metabolic disorders.
Mecanismo De Acción
2-((2-(1h-Pyrazol-1-yl)ethyl)amino)-1-(2-chlorophenyl)ethan-1-ol acts as a selective agonist of the β3-adrenergic receptor, which is predominantly expressed in adipose tissue. Activation of this receptor leads to the activation of adenylate cyclase, which in turn increases the production of cyclic AMP. This results in the activation of protein kinase A, which stimulates lipolysis and thermogenesis.
Biochemical and Physiological Effects:
2-((2-(1h-Pyrazol-1-yl)ethyl)amino)-1-(2-chlorophenyl)ethan-1-ol has been shown to have several biochemical and physiological effects, including increased energy expenditure, improved insulin sensitivity, reduced body weight, and anti-inflammatory and anti-atherogenic effects. It has also been found to reduce hepatic glucose production and improve glucose tolerance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-((2-(1h-Pyrazol-1-yl)ethyl)amino)-1-(2-chlorophenyl)ethan-1-ol is its selectivity for the β3-adrenergic receptor, which minimizes potential off-target effects. Moreover, it has been extensively studied in animal models, which provides a wealth of data on its pharmacological effects. However, its poor solubility and stability limit its use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for the research on 2-((2-(1h-Pyrazol-1-yl)ethyl)amino)-1-(2-chlorophenyl)ethan-1-ol. One area of interest is the development of more potent and selective β3-adrenergic receptor agonists. Another area of focus is the investigation of the underlying molecular mechanisms of its pharmacological effects. Moreover, the potential therapeutic applications of 2-((2-(1h-Pyrazol-1-yl)ethyl)amino)-1-(2-chlorophenyl)ethan-1-ol in the treatment of other metabolic disorders, such as non-alcoholic fatty liver disease, are also being explored.
Métodos De Síntesis
2-((2-(1h-Pyrazol-1-yl)ethyl)amino)-1-(2-chlorophenyl)ethan-1-ol can be synthesized through a multistep process involving the reaction of 2-chloro-1-(2-chlorophenyl)ethanone with 2-aminoethyl-1H-pyrazole, followed by reduction with sodium borohydride and subsequent alkylation with 2-(tert-butoxycarbonylamino)ethanol. The final product is obtained after deprotection of the tert-butoxycarbonyl group with trifluoroacetic acid.
Aplicaciones Científicas De Investigación
2-((2-(1h-Pyrazol-1-yl)ethyl)amino)-1-(2-chlorophenyl)ethan-1-ol has been extensively studied for its potential therapeutic applications in the treatment of obesity, type 2 diabetes, and other metabolic disorders. It has been shown to improve insulin sensitivity, increase energy expenditure, and reduce body weight in animal models. Moreover, it has been found to have anti-inflammatory and anti-atherogenic effects.
Propiedades
IUPAC Name |
1-(2-chlorophenyl)-2-(2-pyrazol-1-ylethylamino)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O/c14-12-5-2-1-4-11(12)13(18)10-15-7-9-17-8-3-6-16-17/h1-6,8,13,15,18H,7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCZNSPKTUXBITI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CNCCN2C=CC=N2)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.